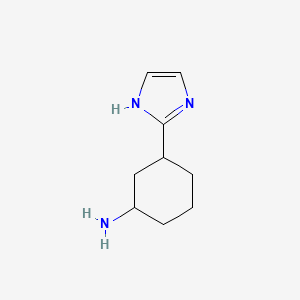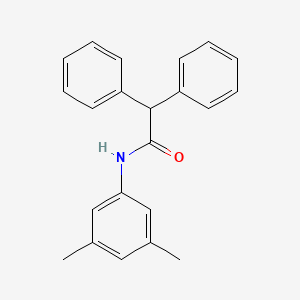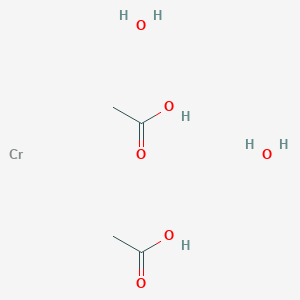
acetic acid;chromium;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;chromium;dihydrate, also known as chromium(II) acetate dihydrate, is a coordination compound with the formula Cr₂(CH₃CO₂)₄(H₂O)₂. This compound is characterized by its brick-red color and is known for its unique structure featuring a quadruple bond between two chromium atoms. The compound is used in various chemical applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium(II) acetate dihydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of chromium(II) acetate as a bright red powder. The reaction can be summarized as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ \text{Cr}^{2+} + 2 \text{CH}_3\text{COO}^- \rightarrow \text{Cr}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromium(II) acetate dihydrate can be produced by reacting acetic acid with chromium oxide in the presence of an initiator and water. The mixture is heated to 70-80°C and stirred for several hours to form the desired product. This method is advantageous for large-scale production due to its simplicity and efficiency .
化学反応の分析
Types of Reactions
Chromium(II) acetate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand exchange reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc or other reducing metals can be used.
Substitution: Ligand exchange can be facilitated by using different ligands such as chloride or nitrate under controlled conditions.
Major Products Formed
Oxidation: Chromium(III) acetate.
Reduction: Chromium(II) acetate remains unchanged, but the reducing agent is oxidized.
Substitution: Various chromium complexes depending on the ligands used.
科学的研究の応用
Chromium(II) acetate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its role in glucose metabolism.
Industry: Utilized in catalysis and as a pigment due to its distinctive color
作用機序
The mechanism of action of chromium(II) acetate dihydrate involves its ability to form coordination complexes with various ligands. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and other proteins. The quadruple bond between the chromium atoms plays a crucial role in its reactivity and stability .
類似化合物との比較
Chromium(II) acetate dihydrate can be compared with other similar compounds such as:
Chromium(III) acetate: Unlike chromium(II) acetate, chromium(III) acetate is more stable and less reactive.
Copper(II) acetate: Similar in structure but features a copper-copper bond instead of a chromium-chromium bond.
Rhodium(II) acetate: Another coordination compound with a similar structure but different metal center.
Chromium(II) acetate dihydrate is unique due to its quadruple bond and distinctive red color, which sets it apart from other metal acetates .
特性
分子式 |
C4H12CrO6 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC名 |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cr.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
InChIキー |
QJHJGGPYUBXCBZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.O.O.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
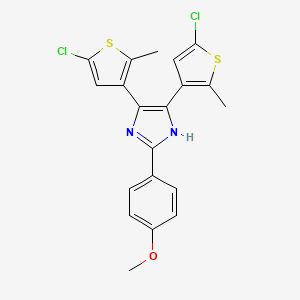
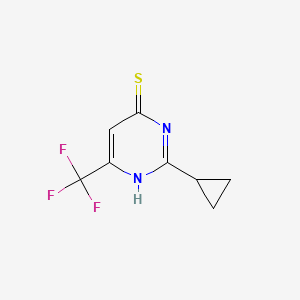
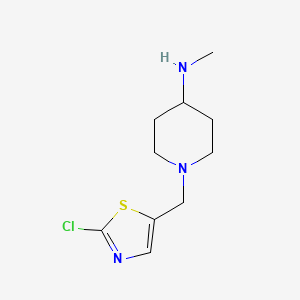
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
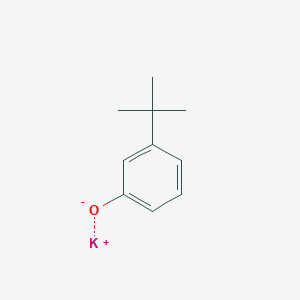
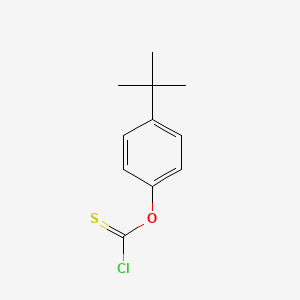
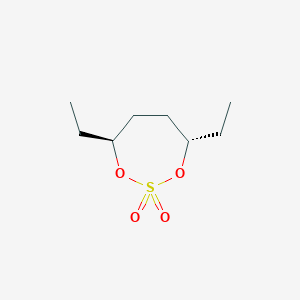
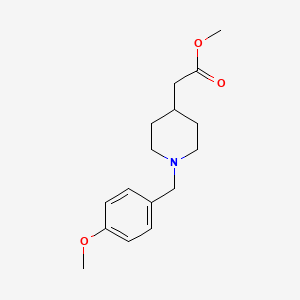
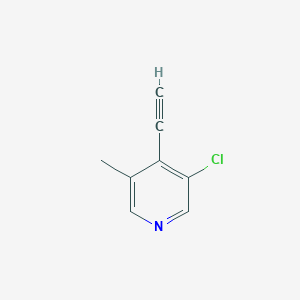
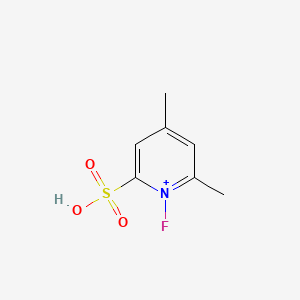
![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
